molecular formula C16H13F3O B7997359 3'-(3,5-Dimethylphenyl)-2,2,2-trifluoroacetophenone

3'-(3,5-Dimethylphenyl)-2,2,2-trifluoroacetophenone

Cat. No.: B7997359
M. Wt: 278.27 g/mol
InChI Key: OEICQLTWINJBDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3’-(3,5-Dimethylphenyl)-2,2,2-trifluoroacetophenone is an organic compound characterized by the presence of a trifluoromethyl group attached to an acetophenone core, with a 3,5-dimethylphenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-(3,5-Dimethylphenyl)-2,2,2-trifluoroacetophenone typically involves the Friedel-Crafts acylation reaction. This process includes the reaction of 3,5-dimethylbenzene with trifluoroacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3’-(3,5-Dimethylphenyl)-2,2,2-trifluoroacetophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used under controlled conditions.

Major Products

    Oxidation: Formation of trifluoroacetic acid derivatives.

    Reduction: Formation of 3’-(3,5-dimethylphenyl)-2,2,2-trifluoroethanol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3’-(3,5-Dimethylphenyl)-2,2,2-trifluoroacetophenone has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3’-(3,5-Dimethylphenyl)-2,2,2-trifluoroacetophenone involves its interaction with specific molecular targets, depending on its application. In organic synthesis, it acts as an electrophile in various reactions. In biological systems, its mechanism may involve the inhibition or activation of specific enzymes or receptors, although detailed studies are required to elucidate these pathways.

Comparison with Similar Compounds

Similar Compounds

    3’-(3,5-Dimethylphenyl)-2,2,2-trifluoroethanol: A reduced form of the compound with an alcohol group.

    3’-(3,5-Dimethylphenyl)-2,2,2-trifluoroacetic acid: An oxidized form with a carboxylic acid group.

    3’-(3,5-Dimethylphenyl)-2,2,2-trifluoromethylbenzene: A related compound with a trifluoromethyl group directly attached to the benzene ring.

Uniqueness

3’-(3,5-Dimethylphenyl)-2,2,2-trifluoroacetophenone is unique due to the presence of both trifluoromethyl and acetophenone functionalities, which impart distinct chemical reactivity and potential applications. Its trifluoromethyl group enhances its stability and lipophilicity, making it valuable in various chemical and biological contexts.

Properties

IUPAC Name

1-[3-(3,5-dimethylphenyl)phenyl]-2,2,2-trifluoroethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F3O/c1-10-6-11(2)8-14(7-10)12-4-3-5-13(9-12)15(20)16(17,18)19/h3-9H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEICQLTWINJBDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C2=CC(=CC=C2)C(=O)C(F)(F)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.